molecular formula C17H22N4O3 B12820226 Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate

Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B12820226
M. Wt: 330.4 g/mol
InChI Key: XTBUZWHJGBQWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and an imidazo[1,2-a]pyridine-2-carbonyl moiety. This structure combines the rigidity of the imidazo[1,2-a]pyridine system with the flexibility of the piperazine ring, making it a versatile intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibition and protease targeting . The Boc group enhances solubility and stability during synthetic processes, while the imidazo[1,2-a]pyridine moiety contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name

tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)13-12-21-7-5-4-6-14(21)18-13/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBUZWHJGBQWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H22N4O3
  • Molecular Weight : 318.39 g/mol
  • IUPAC Name : tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate
  • Chemical Structure : The compound features a piperazine ring, an imidazo-pyridine moiety, and a tert-butyl ester functionality, which contribute to its biological activity.

Anti-Tubercular Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit potent anti-tubercular properties. For instance, compounds similar to this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Studies demonstrated that such compounds could achieve minimum inhibitory concentrations (MIC) as low as 0.05 µg/mL, significantly outperforming standard treatments like ethambutol by up to 125 times in potency .

Inhibition of Bruton's Tyrosine Kinase (Btk)

This compound and its analogs have shown promise as inhibitors of Bruton's tyrosine kinase, which plays a crucial role in B-cell receptor signaling. This inhibition is relevant for the treatment of autoimmune diseases and certain types of cancer characterized by aberrant B-cell activation . The ability to modulate Btk activity positions these compounds as potential therapeutic agents for conditions such as rheumatoid arthritis and systemic lupus erythematosus.

Antimicrobial Activity

Beyond anti-tubercular effects, compounds within the imidazo[1,2-a]pyridine class have demonstrated broad-spectrum antimicrobial activity. In vitro studies have shown that these derivatives can inhibit various bacterial strains, making them candidates for further development in treating bacterial infections .

Case Studies and Research Findings

StudyYearFindings
Wu et al.2022Synthesized novel imidazo[1,2-a]pyridine derivatives with MIC values ranging from 0.05 to ≤100 µg/mL against Mycobacterium tuberculosis .
Patent on Btk inhibitors2008Described imidazo[1,2-a]pyridine derivatives effective in treating autoimmune diseases through Btk inhibition .
Antimicrobial evaluation2019Reported on the synthesis of various imidazo derivatives with significant antibacterial properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomers

  • Tert-butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate (CAS 684222-75-1): Differs in the substitution position of the imidazo[1,2-a]pyridine group (5-yl vs. 2-carbonyl). Purity: 96% (Combi-Blocks) .
  • Tert-butyl 4-(imidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate (CAS 684223-68-5):
    Substitution at the 6-position introduces steric hindrance near the piperazine nitrogen, which may influence receptor interactions. Purity: 96% (Combi-Blocks) .

Heterocycle Modifications

  • Tert-butyl 4-(3-iodoimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate :
    Replaces imidazo[1,2-a]pyridine with imidazo[1,2-b]pyridazine and adds an iodo substituent. The larger iodine atom increases molecular weight (429.3 g/mol) and lipophilicity, enhancing membrane permeability but risking off-target interactions .
  • Tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 345311-03-7):
    Partial saturation of the imidazo ring reduces aromaticity, decreasing π-stacking capability. Structural similarity score: 0.73 .

Functional Group Comparisons

  • Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate :
    Substitutes the imidazo[1,2-a]pyridine group with a diazoacetyl moiety. This highly reactive group enables photochemical or thermal C–H insertion reactions, useful in prodrug design. However, it compromises stability under ambient conditions .
  • Tert-butyl 4-(4-(5-azido-1,3-dioxoisoindolin-2-yl)butanoyl)piperazine-1-carboxylate: Incorporates an azide group for click chemistry applications. The extended butanoyl linker enhances conformational flexibility compared to the rigid imidazo[1,2-a]pyridine system .

Key Research Findings

Positional Isomerism : Substitution at the 2-carbonyl position (target compound) enhances hydrogen-bonding capacity compared to 5-yl or 6-yl isomers, improving target engagement in kinase assays .

Synthetic Scalability : Boc-protected intermediates enable scalable synthesis via automated platforms (e.g., integrated capsule-based systems), achieving >95% purity in some cases .

Biological Relevance: Imidazo[1,2-a]pyridine derivatives exhibit nanomolar IC₅₀ values against adaptor-associated kinase 1 (AAK1), a pain modulation target, outperforming pyridazine analogs by ~10-fold .

Biological Activity

Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H22N4O3
  • Molar Mass : 330.38 g/mol
  • Density : 1.26 g/cm³ (predicted)
  • pKa : 5.23 (predicted)

These properties suggest that the compound may exhibit favorable solubility and stability profiles, which are critical for biological activity.

The biological activity of this compound is primarily linked to its structural components, particularly the imidazo[1,2-a]pyridine moiety. Compounds in this class have been shown to interact with various biological targets:

  • Inhibition of Kinases : Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of Bruton's tyrosine kinase (Btk), which is involved in B-cell signaling pathways. This inhibition can be beneficial in treating autoimmune diseases and certain cancers .
  • Antimicrobial Activity : Similar derivatives have demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the range of 0.03 to 5 µM . Such activity indicates potential use in treating tuberculosis and other bacterial infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives:

  • A study indicated that certain derivatives exhibited strong inhibitory effects on cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values around 0.126 μM . This suggests a selective action against cancer cells compared to normal cells, providing a therapeutic window for treatment.

Antitubercular Activity

Another significant finding relates to the compound's activity against Mycobacterium tuberculosis. Research has shown that derivatives of imidazo[1,2-a]pyridine can significantly inhibit the growth of this pathogen, which is crucial given the rising incidence of drug-resistant strains .

CompoundMIC (µM)Target Pathogen
Compound A0.03M. tuberculosis
Compound B0.5M. bovis
Tert-butyl derivative0.126Cancer cells

Pharmacodynamics and Safety Profile

The pharmacodynamic profile of this compound indicates that it can induce apoptosis in cancer cells while sparing normal cells, as evidenced by a nearly 20-fold difference in efficacy between cancerous and non-cancerous cell lines . Additionally, toxicity studies on human embryonic kidney cells revealed that these compounds are generally non-toxic at effective concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.